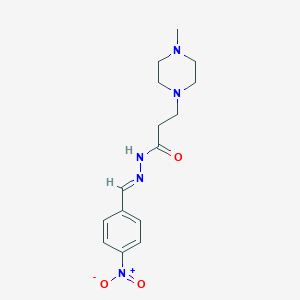

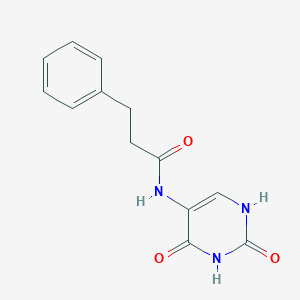

![molecular formula C19H23N3O3S B5545977 2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoquinoline and thiazole derivatives often involves multi-step reactions, utilizing a variety of starting materials and reagents to construct complex molecular architectures. For example, Jentsch et al. (2018) described a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from 2-aminobenzoic acids, using solid triphosgene and sodium enolate generation techniques (Jentsch et al., 2018). Another study by Bogza et al. (2005) explored the synthesis of pyrazolo[3,4-c]isoquinoline derivatives through the reaction of 4-(3,4-dimethoxyphenyl)-5-aminopyrazoles with aromatic and heterocyclic aldehydes (Bogza et al., 2005).

Molecular Structure Analysis

Molecular structure determination often relies on spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was elucidated using N—H⋯N and N—H⋯O interactions, demonstrating the importance of hydrogen bonding in the dimerization of molecules (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Isoquinoline and thiazole compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the conversion of isoquinoline derivatives to thioxoisoquinoline-4-carboxylic acids has been reported, showcasing the versatility of these compounds in chemical synthesis (Dyachenko & Vovk, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. Studies like that of Singh et al. (2022) on the regioselective synthesis of thiazoles highlight the impact of molecular structure on the physical properties of the synthesized compounds (Singh et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to the application and functionality of isoquinoline and thiazole derivatives. Research on the synthesis and properties of hydrogenated thiazolo[2,3-a]isoquinolines provides insights into the reactivity and potential applications of these compounds (Rozwadowska & Sulima, 2001).

Scientific Research Applications

Organic Synthesis and Characterization

Research in organic synthesis has explored various methodologies for constructing complex molecules, including those related to isoquinolines and thiazoles, which are central to the compound . For instance, studies on the cyclocondensation of isatoic anhydride with ethyl acetoacetate have led to the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives, highlighting a two-step synthesis process starting from commercially available 2-aminobenzoic acids (Jentsch et al., 2018). Similarly, the synthesis and characterization of thiazole compounds in the presence of various reagents, catalysts, and solvents showcase the importance of reaction conditions in organic synthesis (Berber, 2022).

Biological Activity

Compounds derived from isoquinoline and thiazole structures have been investigated for their potential biological activities. Research into the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has shown promising anticancer effects against the breast cancer MCF-7 cell line, demonstrating the potential for these compounds in therapeutic applications (Gaber et al., 2021).

Antimicrobial and Antiviral Activities

The synthesis and evaluation of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline for antimicrobial activity highlight the relevance of these compounds in developing new antimicrobial agents (Abdel-Mohsen, 2003). Furthermore, research into the antiviral activity of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives, though not finding significant activity against certain viruses, indicates the ongoing exploration of these compounds in antiviral research (Ivashchenko et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

2-[2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)propanoylamino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-12-17(19(24)25)26-16(21-12)7-9-20-18(23)13(2)22-10-8-14-5-3-4-6-15(14)11-22/h3-6,13H,7-11H2,1-2H3,(H,20,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSJGNDHUJWDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCNC(=O)C(C)N2CCC3=CC=CC=C3C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)